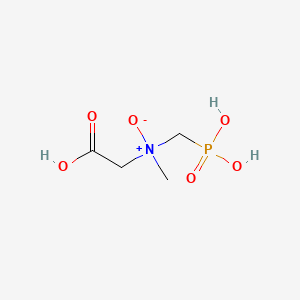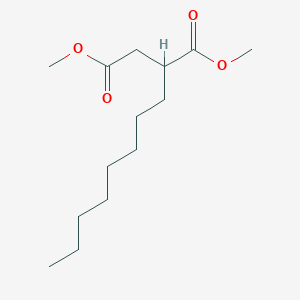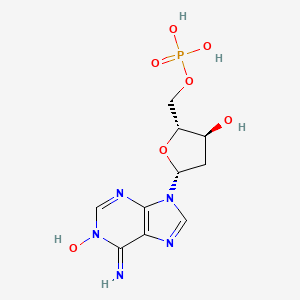![molecular formula C32H50N2O14S2 B14640158 naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium CAS No. 55077-37-7](/img/structure/B14640158.png)
naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is a complex organic compound that features a naphthalene core substituted with disulfonate groups and a trimethylammonium moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium typically involves the disulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonate groups . The reaction is as follows:
C10H8+2SO3→C10H6(SO3H)2
Further functionalization with trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is achieved through a series of esterification and quaternization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where naphthalene is treated with oleum. The subsequent steps involve purification and crystallization to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form naphthalene derivatives with fewer sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as hydroxyl, amino, and alkyl groups.
科学研究应用
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
作用机制
The mechanism of action of naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The sulfonate groups enhance its solubility in aqueous environments, while the trimethylammonium moiety facilitates binding to negatively charged biomolecules. This compound can modulate various biochemical pathways by altering the activity of enzymes and receptors.
相似化合物的比较
Similar Compounds
Naphthalene-1,5-disulfonic acid: A simpler analog with only sulfonate groups.
Bis(trimethylammonium) naphthalene-1,5-disulfonate: A related compound with two trimethylammonium groups.
Uniqueness
Naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is unique due to its combination of sulfonate and trimethylammonium groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
属性
CAS 编号 |
55077-37-7 |
|---|---|
分子式 |
C32H50N2O14S2 |
分子量 |
750.9 g/mol |
IUPAC 名称 |
naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium |
InChI |
InChI=1S/2C11H22NO4.C10H8O6S2/c2*1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*9H,6-8H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |
InChI 键 |
LIXVVPZNOJGBHQ-UHFFFAOYSA-L |
规范 SMILES |
CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


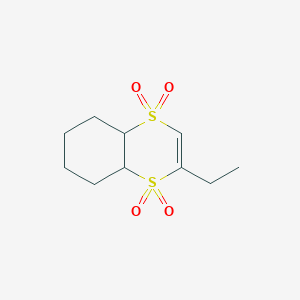



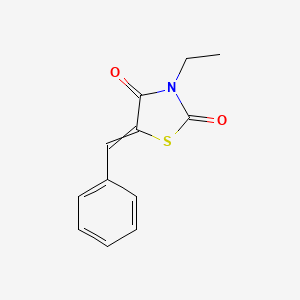
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
![Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol](/img/structure/B14640135.png)
![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)
